molecular formula C7H15N3O2 B1662418 n5-Iminoethyl-l-ornithine CAS No. 36889-13-1

n5-Iminoethyl-l-ornithine

Cat. No. B1662418
CAS RN: 36889-13-1
M. Wt: 173.21 g/mol
InChI Key: UYZFAUAYFLEHRC-UHFFFAOYSA-N
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Description

“N5-Iminoethyl-l-ornithine” is a molecule with the molecular formula C7H15N3O2 . It is also known as L-NIO and has a molecular weight of 173.21 g/mol . It is a L-alpha-amino acid . It has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells and the role of nitric oxide synthase (NOS) in this effect .


Molecular Structure Analysis

The molecule has a defined stereo center . The IUPAC name for the molecule is (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid .


Physical And Chemical Properties Analysis

“N5-Iminoethyl-l-ornithine” has an average mass of 173.213 Da and a monoisotopic mass of 173.116425 Da .

Scientific Research Applications

1. Rheumatoid Arthritis Research

  • Application Summary: N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine), a pan-PAD inhibitor, has been used to study its effects on the development of arthritis and autoimmunity in the murine collagen-induced arthritis (CIA) model .
  • Methods of Application: Mice in the CIA model were treated with Cl-amidine from days 0–35 .
  • Results: Cl-amidine treatment reduced total synovial and serum citrullination, decreased clinical disease activity by approximately 50%, and significantly decreased IgG2a anti-mouse type II collagen Abs .

2. Pseudomonas Aeruginosa Infections Treatment

  • Application Summary: L-ornithine-N5-monooxygenase (PvdA), an enzyme involved in the biosynthesis of pyoverdine that catalyzes the FAD-dependent hydroxylation of the side chain amine of ornithine, has been targeted for the treatment of Pseudomonas aeruginosa infections .
  • Methods of Application: A total of 15 drugs that are similar in structure to L-ornithine, the substrate of PvdA, and 30 drugs that are sub-structures of L-ornithine were virtually docked against PvdA .
  • Results: N-2-succinyl ornithine and cilazapril were found to be the top binders with a binding energy of -12.8 and -9.1 kcal mol −1, respectively .

3. Breast Tumor Research

  • Application Summary: L-N5-(1-Iminoethyl) ornithine hydrochloride has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Inhibition of Iron Sequestration in Pseudomonas Aeruginosa

  • Application Summary: Pseudomonas aeruginosa is an opportunistic pathogen that can cause acute and severe infections. A promising strategy is the inhibition of iron sequestration in the bacteria .
  • Methods of Application: A total of 15 drugs that are similar in structure to l-ornithine, the substrate of PvdA, and 30 drugs that are sub-structures of l-ornithine were virtually docked against PvdA .
  • Results: N-2-succinyl ornithine and cilazapril were found to be the top binders with a binding energy of −12.8 and −9.1 kcal mol −1, respectively .

5. Inhibition of Nitric Oxide Synthase Isoforms

  • Application Summary: L-NIO (N 5-(1-Iminoethyl)-L-ornithine, dihydrochloride) is a potent, irreversible inhibitor of nitric oxide synthase isoforms .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

6. Treatment of Murine Collagen-Induced Arthritis

  • Application Summary: N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine), a pan-PAD inhibitor, has been used to study its effects on the development of arthritis and autoimmunity in the murine collagen-induced arthritis (CIA) model .
  • Methods of Application: Mice in the CIA model were treated with Cl-amidine from days 0–35 .
  • Results: Cl-amidine treatment reduced total synovial and serum citrullination, decreased clinical disease activity by approximately 50%, and significantly decreased IgG2a anti-mouse type II collagen Abs .

properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZFAUAYFLEHRC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958082
Record name L-NIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n5-Iminoethyl-l-ornithine

CAS RN

36889-13-1, 150403-88-6
Record name N5-(1-Iminoethyl)-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(G)-Iminoethylornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(G)-Iminoethylornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-NIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-N5-(1-Iminoethyl)ornithine hydrochloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N5-(1-Iminoethyl)-L-ornithine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
DJ Wolff, A Lubeskie, DS Gauld… - European journal of …, 1998 - Elsevier
The kinetics of inactivation of affinity-purified nitric oxide synthase isoforms by N 6 -iminoethyl-l-lysine (NIL) and N 5 -iminoethyl-l-ornithine (NIO) has been examined. Each of the agents …
Number of citations: 50 www.sciencedirect.com
GR Cooper, A Barr, DJ Wolff - Archives of biochemistry and biophysics, 1998 - Elsevier
Nitric oxide formation by GH 3 pituitary cells is stimulated by depolarizing concentrations of K + and by the L-channel Ca 2+ agonist Bay k 8644 in an additive manner that depends on …
Number of citations: 12 www.sciencedirect.com
T Bourcier, M Dockter, A Hassid - Journal of cellular physiology, 1995 - Wiley Online Library
Activated macrophages release cytokines and growth factors that may contribute to the growth of vascular smooth muscle cells in injured blood vessels. In the present study, we …
Number of citations: 36 onlinelibrary.wiley.com
N Kobayashi, T Higuchi, Y Urano… - Biological and …, 1999 - jstage.jst.go.jp
… As amino acid components, L-NNA (2), S—methyl-L-isothiocitrulline (3) and N5-iminoethyl-L-ornithine were selected, because they are relatively potent inhibitors among L-Arg analogsg…
Number of citations: 15 www.jstage.jst.go.jp
SS Greenberg, JR Lancaster, J Xie… - American Journal …, 1997 - journals.physiology.org
This study tests the hypothesis that nitric oxide synthase (NOS) inhibition is linked to NG-nitro-L-arginine methyl ester (L-NAME)-mediated intrauterine growth retardation (IUGR) and …
Number of citations: 54 journals.physiology.org
SK Tsai, LM Hung, YT Fu, H Cheng, MW Nien… - Journal of vascular …, 2007 - Elsevier
BACKGROUND: Our prior study showed that resveratrol could suppress infarct volume and exert neuroprotective effect on rats subjected to focal cerebral ischemia (FCI) injury. Recently…
Number of citations: 206 www.sciencedirect.com
SY Proskuryakov, AG Konoplyannikov… - Biochemistry …, 2005 - Springer
Synthesis of compounds containing a fragment similar to the guanidine group of L-arginine, which is a substrate of nitric oxide synthase (NOS), is the main direction in creating NOS …
Number of citations: 20 link.springer.com
M Dumont, E Wille, NY Calingasan, C Nathan… - Neurochemistry …, 2010 - Elsevier
A large body of evidence suggests the importance of inflammation and oxidative or nitrosative stress in Alzheimer's disease (AD) pathogenesis. Inflammatory stimuli upregulate …
Number of citations: 14 www.sciencedirect.com
TS Maurer, HL Fung - Nitric Oxide, 2000 - Elsevier
The binding affinity (K I ) and inactivation rate (k inact ) parameters of nitric oxide synthase (NOS) inhibitors are typically estimated by kinetic activity studies. Methods currently used in …
Number of citations: 20 www.sciencedirect.com
CV Suschek, V Kolb-Bachofen, D Bruch-Gerharz… - Journal of investigative …, 2001 - Elsevier
… (500 U IL-1β per ml + 500 U TNF-α per ml) HUDEC (1 × 10 5 ) cultured in 24-well tissue culture plates in the presence or absence of the NOS-inhibitor N5-iminoethyl-L-ornithine (L-NIO, …
Number of citations: 42 www.sciencedirect.com

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